molecular formula C4H4BrNOS B1277740 2-Bromothiazole-5-methanol CAS No. 687636-93-7

2-Bromothiazole-5-methanol

Cat. No.: B1277740
CAS No.: 687636-93-7
M. Wt: 194.05 g/mol
InChI Key: DWNJWSPPORNJGV-UHFFFAOYSA-N
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Description

2-Bromothiazole-5-methanol is an organic compound with the molecular formula C4H4BrNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromothiazole-5-methanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-bromothiazole-5-carbaldehyde using sodium borohydride in methanol. The reaction is typically carried out at 0°C under nitrogen atmosphere, followed by stirring at room temperature for an additional two hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromothiazole-5-methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form thiazole-5-methanol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the aldehyde group.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: 2-Bromothiazole-5-carboxylic acid.

    Reduction: Thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromothiazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromothiazole-5-methanol is not fully understood. thiazole derivatives are known to interact with various molecular targets and pathways. For example, they can inhibit enzymes, bind to DNA, or disrupt cell membranes. The specific mechanism depends on the structure of the derivative and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiazole: Lacks the hydroxyl group present in 2-Bromothiazole-5-methanol.

    Thiazole-5-methanol: Lacks the bromine atom present in this compound.

    2-Bromo-5-hydroxymethylthiazole: Another name for this compound.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the thiazole ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNJWSPPORNJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428422
Record name 2-Bromothiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687636-93-7
Record name 2-Bromothiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-1,3-thiazol-5-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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